![molecular formula C18H16F3NO B5728083 (E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one](/img/structure/B5728083.png)
(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one is an organic compound that features a butenone backbone with a trifluoromethyl group and a methylphenyl group
Preparation Methods
The synthesis of (E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one typically involves the reaction of 4-methylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled temperature and pressure conditions.
Chemical Reactions Analysis
(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group, forming new derivatives.
Scientific Research Applications
(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to (E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Compared to these compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-12-6-8-14(9-7-12)17(23)10-13(2)22-16-5-3-4-15(11-16)18(19,20)21/h3-11,22H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOBDQBCSRHKT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)
![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5728019.png)
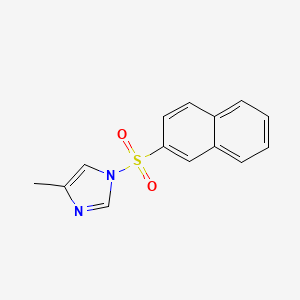
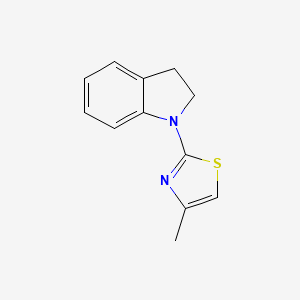
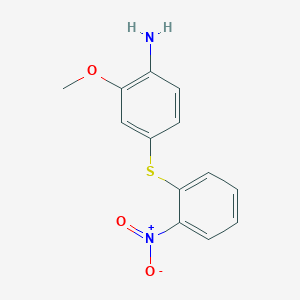
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)
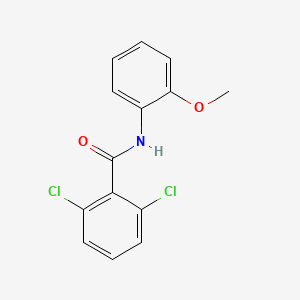
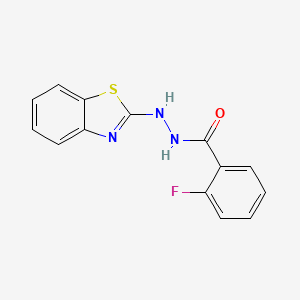
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5728069.png)
![2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione](/img/structure/B5728071.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
